3-Bromo-4-methoxyisoquinoline is an organic compound with significant relevance in both synthetic organic chemistry and medicinal research. It is classified as an isoquinoline derivative, characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 4-position of the isoquinoline ring. This compound exhibits potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and material science.
3-Bromo-4-methoxyisoquinoline falls under the category of heterocyclic compounds, specifically isoquinolines, which are known for their diverse biological activities. Its classification is essential for understanding its reactivity and potential applications in scientific research.
The synthesis of 3-bromo-4-methoxyisoquinoline typically involves the bromination of 4-methoxyisoquinoline using N-bromosuccinimide (NBS) as a brominating agent. This reaction is generally facilitated by a radical initiator such as azobisisobutyronitrile (AIBN) and conducted in an inert solvent like dichloromethane at room temperature.
The molecular structure of 3-bromo-4-methoxyisoquinoline can be represented as follows:
The compound's structure features a fused bicyclic system typical of isoquinolines, with specific functional groups that influence its reactivity and biological properties.
3-Bromo-4-methoxyisoquinoline participates in various chemical reactions:
The choice of reagents and conditions significantly affects the reaction pathways and yields, allowing for diverse synthetic applications in organic chemistry.
The mechanism of action for 3-bromo-4-methoxyisoquinoline involves its interaction with specific biological targets, including enzymes and receptors. The presence of the bromine atom and methoxy group enhances its reactivity and binding affinity to these targets, potentially leading to various biological effects such as antimicrobial and anticancer activities . Further studies are necessary to elucidate the precise molecular interactions involved.
Property | Data |
---|---|
CAS Number | 86814-57-5 |
Molecular Formula | |
Molecular Weight | 238.08 g/mol |
IUPAC Name | 3-bromo-4-methoxyisoquinoline |
InChI Key | XNMIJYLEHGMORA-UHFFFAOYSA-N |
3-Bromo-4-methoxyisoquinoline has several scientific applications:
The development of 3-bromo-4-methoxyisoquinoline is rooted in the broader exploration of isoquinoline chemistry, which accelerated significantly in the late 20th century. Early synthetic routes to substituted isoquinolines emerged from classical methodologies like the Pictet-Spengler condensation (1911) and Bischler-Napieralski cyclization (1890s), initially applied to simpler tetrahydroisoquinoline (THIQ) scaffolds [3]. The specific bromination-methoxylation strategies for functionalizing the isoquinoline core evolved in the 1980s–2000s, driven by the discovery of bioactive natural products like saframycin A and naphthyridinomycin. These compounds highlighted the pharmacological potential of halogenated isoquinolines, spurring interest in regioselective substitution techniques [3]. Patent literature from the 2010s reveals intensified focus on bromo-methoxy combinations, exemplified by WO2020123674A1 (2019), which details synthetic routes for brominated heteroaryl methylureas. This patent underscores the role of halogenated isoquinolines as intermediates in drug discovery, marking a key milestone in optimizing their synthesis [2]. Unlike 5-bromo-8-methoxy or 4-bromo-7-methoxy isomers—commercially available as building blocks since the early 2020s—the 3-bromo-4-methoxy derivative remains less documented, reflecting synthetic challenges in achieving this specific regiochemistry [4] [7].
Table 1: Evolution of Key Synthetic Methods for Brominated Isoquinolines
Time Period | Synthetic Method | Target Compounds | Key Advance |
---|---|---|---|
1893–1911 | Bischler-Napieralski cyclization | Dihydroisoquinolines | Enabled core ring formation from phenylethylamides [3] |
1980s–2000s | Biomimetic halogenation | Saframycin A analogues | Regioselective bromination of THIQ scaffolds [3] |
2010–present | Microwave-assisted cyclization | 1-Substituted isoquinolines | Improved yield (e.g., 98% in 15 min) [3] |
2020–present | Catalytic cross-coupling | 4-Bromo-7-methoxyisoquinoline | Late-stage functionalization [7] |
Isoquinoline derivatives constitute a privileged scaffold in drug design due to their structural diversity and broad bioactivity. The 3-bromo-4-methoxyisoquinoline variant exemplifies this potential, leveraging its fused bicyclic system to interact with biological targets through π-stacking, hydrogen bonding, and hydrophobic effects. Clinically approved THIQ-based drugs—such as the anticancer agent trabectedin and the antihypertensive quinapril—demonstrate the scaffold’s therapeutic versatility [3]. Bromo-methoxy substitutions further enhance bioactivity by modulating electron distribution and steric bulk. For instance, 5-bromo-8-methoxyisoquinoline exhibits documented antibacterial and anticancer properties, while 4-bromo-1-chloro-7-methoxyisoquinoline serves as a key intermediate for kinase inhibitors [4] . The 3-bromo-4-methoxy isomer’s meta-bromine and ortho-methoxy groups create a unique electronic profile, potentially enhancing DNA intercalation or enzyme inhibition compared to isomers like 7-methoxyisoquinoline (lacking halogen) or 5-bromoisoquinoline (lacking methoxy) [7]. This positions it as a promising candidate for targeting infectious diseases and oncology, particularly in developing covalent inhibitors where the bromine acts as a leaving group [4].
Table 2: Bioactive Isoquinoline Analogues with Bromo-Methoxy Substitution
Compound Name | Substitution Pattern | Reported Bioactivities | Unique Features |
---|---|---|---|
5-Bromo-8-methoxyisoquinoline | 5-Br, 8-OMe | Antibacterial, anticancer [4] | High reactivity in Suzuki couplings |
4-Bromo-1-chloro-7-methoxyisoquinoline | 4-Br, 1-Cl, 7-OMe | Kinase inhibition | Dual halogen sites for diversification |
4-Bromo-7-methoxyisoquinoline | 4-Br, 7-OMe | Antiviral lead [7] | Electron-deficient ring; aids electrophilic substitution |
8-Bromo-7-methoxyisoquinoline | 8-Br, 7-OMe | Not reported | Proximity of substituents may sterically hinder reactions |
3-Bromo-4-methoxyisoquinoline | 3-Br, 4-OMe | Theoretical: DNA intercalation | Ortho-substitution enables chelation or intramolecular H-bonding |
The bromine atom in 3-bromo-4-methoxyisoquinoline serves multiple critical functions:
The methoxy group at C4 contributes through:
Table 3: Electronic and Steric Effects of Substituents
Substituent | Electronic Effect | Key Roles | Impact on Bioactivity |
---|---|---|---|
Bromine (C3) | Strong σ-withdrawing, π-orthogonal | - Electrophile for cross-coupling- Lipophilicity enhancer- Leaving group in SNAr | Boosts cell penetration and target covalent binding |
Methoxy (C4) | Moderate σ-donating | - H-bond acceptor- Solubility modulator- Steric director | Stabilizes drug-target complexes; influences regioselectivity |
Combined (3-Br,4-OMe) | Push-pull polarization | - Synergistic electronic effects- Restricted rotation at C3-C4 | Enhances selectivity for charged biological targets |
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: 107372-98-5
CAS No.: 14680-51-4